N-(1,3-benzothiazol-5-yl)-4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-5-yl)-4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzamide is a complex organic compound that features a benzothiazole ring, a benzamide group, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Benzamide Group: The benzothiazole derivative is then reacted with a benzoyl chloride derivative under basic conditions to form the benzamide.
Sulfonamide Formation: The final step involves the reaction of the benzamide with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-5-yl)-4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(1,3-benzothiazol-5-yl)-4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-5-yl)-4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)benzamide
- N-(1,3-benzothiazol-5-yl)acetamide
- N-(5-benzyl-1,3-thiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Uniqueness
N-(1,3-benzothiazol-5-yl)-4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzamide is unique due to the presence of the 3-chloro-4-fluorophenylsulfonyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O3S2/c22-17-10-16(6-7-18(17)23)31(28,29)25-11-13-1-3-14(4-2-13)21(27)26-15-5-8-20-19(9-15)24-12-30-20/h1-10,12,25H,11H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUOUZPEHGIFSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.